molecular formula C₁₈H₈D₄Cl₂N₂O B1161379 Boscalid-d4

Boscalid-d4

Cat. No.: B1161379
M. Wt: 347.23
Attention: For research use only. Not for human or veterinary use.
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Description

Boscalid-d4 is a high-quality, deuterated stable isotope of the fungicide Boscalid, specifically designed for use as an internal standard in analytical chemistry. With four deuterium atoms replacing hydrogen on the biphenyl ring, it is chemically identified as 2-chloro-N-(4'-chloro-[1,1'-biphenyl]-2-yl-2',3',5',6'-d4)nicotinamide and has a molecular weight of 347.23 . This compound serves as a crucial reference material for Analytical Method Development (AMD) and Method Validation (MV), ensuring accuracy and reliability in quantitative analysis . Its primary research value lies in facilitating precise residue analysis and environmental fate studies of its non-labeled counterpart, Boscalid, in various matrices, thereby supporting quality control (QC) protocols in agricultural and environmental laboratories . Boscalid is a broad-spectrum carboxamide fungicide that acts by inhibiting the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiration chain of fungi, thereby disrupting energy production . The labeled this compound standard is essential for compliance with regulatory guidelines and plays a vital role in applications such as Abbreviated New Drug Applications (ANDA) . This product is supplied with comprehensive characterization data to ensure regulatory compliance and is strictly for analytical, research use only; it is not intended for human or veterinary use . Proper handling procedures, including the use of personal protective equipment and working in a well-ventilated area, must be followed as per the Safety Data Sheet (SDS) .

Properties

Molecular Formula

C₁₈H₈D₄Cl₂N₂O

Molecular Weight

347.23

Synonyms

2-Chloro-N-(4’-chloro[1,1’-biphenyl]-2-yl)-3-pyridinecarboxamide-d4;  2-Chloro-N-(4’-chlorobiphenyl-2-yl)nicotinamide-d4;  BAS 510F-d4;  Cantus-d4;  Emerald-d4 (fungicide);  Endura-d4;  F 510-d4;  Filan-d4;  Nicobifen-d4; 

Origin of Product

United States

Scientific Research Applications

Residue Analysis:
Boscalid-d4 is utilized to monitor environmental residues of boscalid in soil and water samples. Its stable isotope nature allows researchers to trace the degradation pathways and persistence of boscalid in various ecosystems. Studies have indicated that boscalid residues can pose risks to non-target organisms, such as earthworms, highlighting the need for careful monitoring .

Biomarker Studies:
In toxicological research, this compound has been employed to identify biomarkers of exposure to boscalid among agricultural workers and in ecological assessments. This application is crucial for understanding the potential health impacts associated with pesticide exposure and for developing safety regulations .

Toxicological Research

Health Risk Assessment:
Research involving this compound contributes to evaluating the toxicological profiles of boscalid and its metabolites. By employing isotopically labeled compounds, researchers can better understand the metabolic pathways and potential health risks associated with exposure to boscalid in humans and wildlife .

Case Study:
A recent study assessed the risk posed by various pesticides, including boscalid, to earthworms in agricultural settings. The findings indicated significant risks at certain concentrations, emphasizing the importance of using this compound for accurate risk assessments that inform regulatory decisions .

Comparison with Similar Compounds

Deuterated Pesticide Internal Standards

Boscalid-d4 belongs to a class of isotopically labeled internal standards used in pesticide analysis. Below is a comparison with other deuterated analogs from the same analytical workflow :

Compound Molecular Formula Isotopic Substitution Supplier Parent Pesticide Class CAS Number
This compound C₁₈H₈D₄Cl₂N₂O 4 D atoms TRC Canada Succinate dehydrogenase inhibitor (SDHI) fungicide 2468796-76-9
Atrazine-d5 C₈D₅ClN₅ 5 D atoms CDN Isotopes Triazine herbicide 163165-75-1
Acequinocyl-d25 C₂₃D₂₅O₃ 25 D atoms TRC Canada Acaricide N/A
Captan-d6 C₉H₅D₆Cl₃NO₂S 6 D atoms CDN Isotopes Phthalimide fungicide 1338562-48-9

Key Findings :

  • Isotopic Purity : this compound’s four deuterium substitutions provide sufficient mass shift (Δm/z = +4) to distinguish it from Boscalid (Δm/z = 0) in MS detection, similar to Atrazine-d5 (Δm/z = +5) .
  • Application Specificity: Unlike Acequinocyl-d25 (used for lipid-soluble acaricides), this compound is tailored for polar SDHI fungicides, reflecting differences in chromatographic retention and ionization efficiency under electrospray ionization (ESI) .
Comparison with Carbon-13 Labeled Boscalid

[¹³C₆]-Boscalid is another isotopologue used for quantification, where six carbon atoms are replaced with ¹³C isotopes .

Property This compound [¹³C₆]-Boscalid
Isotopic Label Deuterium (²H) Carbon-13 (¹³C)
Mass Shift +4 Da +6 Da
Stability Slightly lower (D-H exchange risk) Higher (no exchange risk)
Cost Lower Higher
Use Case Routine LC-MS/MS High-precision multi-residue assays

Research Insight: Deuterated standards like this compound are cost-effective but may exhibit minor retention time shifts in reversed-phase chromatography compared to carbon-13 analogs, which co-elute more precisely with the parent compound .

Comparison with Parent Compound (Boscalid)
Property This compound Boscalid
Molecular Formula C₁₈H₈D₄Cl₂N₂O C₁₈H₁₂Cl₂N₂O
Function Internal standard Active fungicide
Detection MS/MS (quantification) MS/MS (target analyte)
Environmental Impact Negligible (tracer) Regulated for residues

Analytical Performance: In a study analyzing pesticides in hemp, this compound demonstrated 98–102% recovery under dual ESI/atmospheric pressure chemical ionization (APCI), outperforming non-deuterated standards affected by matrix-induced ion suppression .

Q & A

Basic Research Questions

Q. How can Boscalid-d4 be accurately quantified in plant tissues using LC-MS/MS, and what methodological pitfalls should be avoided?

  • Answer : Use deuterated internal standards (e.g., this compound itself) to correct matrix effects and ionization efficiency variations. Optimize extraction protocols (e.g., QuEChERS) to minimize co-eluting contaminants. Validate linearity, precision, and recovery rates across biologically relevant concentrations (e.g., 0.1–100 ng/g). Ensure instrument calibration with isotopically labeled analogs to avoid signal suppression . Report limits of detection (LOD) and quantification (LOQ) with statistical confidence intervals .

Q. What experimental controls are critical for ensuring the stability of this compound in long-term environmental degradation studies?

  • Answer : Include abiotic controls (e.g., sterile soil/water) to distinguish microbial vs. photolytic degradation. Use dark controls to assess light-independent breakdown. Monitor deuterium retention via isotopic ratio mass spectrometry (IRMS) to confirm structural integrity. Replicate experiments across seasonal temperatures and pH gradients to model real-world variability .

Q. How should researchers validate the specificity of antibodies used in immunoassays for this compound detection?

  • Answer : Perform cross-reactivity tests against structurally similar fungicides (e.g., boscalid, fluxapyroxad) and common metabolites. Use competitive ELISA with serial dilutions to calculate IC50 values. Confirm results with orthogonal methods (e.g., LC-MS/MS) to rule out false positives/negatives .

Advanced Research Questions

Q. How can contradictory data on this compound’s metabolic pathways in non-target organisms be resolved?

  • Answer : Apply comparative metabolomics with <sup>13</sup>C-labeled this compound to trace incorporation into biomolecules. Use high-resolution mass spectrometry (HRMS) to distinguish phase I/II metabolites (e.g., hydroxylated vs. glucuronidated forms). Statistically model inter-species variability (e.g., ANOVA with post-hoc Tukey tests) and correlate findings with enzymatic activity assays (e.g., cytochrome P450 inhibition) .

Q. What computational strategies improve the prediction of this compound’s binding affinity to non-target proteins?

  • Answer : Employ molecular docking simulations (e.g., AutoDock Vina) with flexibility-adjusted scoring for protein-ligand dynamics. Validate predictions using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Incorporate deuterium kinetic isotope effects (KIEs) into density functional theory (DFT) models to refine binding energy calculations .

Q. How can researchers design experiments to disentangle synergistic effects of this compound and adjuvants in agricultural formulations?

  • Answer : Use factorial design (e.g., 2x2 matrix) to isolate individual vs. combined effects. Measure deuterium retention in plant vasculature via nanoSIMS to track adjuvant-enhanced uptake. Apply response surface methodology (RSM) to optimize variables (e.g., concentration, application timing) and identify nonlinear interactions .

Q. What statistical approaches are optimal for reconciling discrepancies in this compound’s environmental half-life across soil types?

  • Answer : Perform multivariate analysis (e.g., PCA) to cluster soils by organic carbon content, texture, and microbial biomass. Use Cox proportional hazards models to estimate degradation rates while controlling for confounding variables. Validate with Bayesian hierarchical models to account for spatial heterogeneity .

Methodological Frameworks

  • For experimental design : Apply the P-E/I-C-O framework (Population: soil/plant species; Exposure: concentration gradients; Comparison: control vs. treated groups; Outcome: degradation/metabolic endpoints) to ensure hypothesis-driven rigor .
  • For data contradiction analysis : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize follow-up studies addressing mechanistic gaps .

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